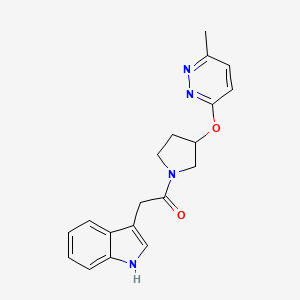

2-(1H-indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13-6-7-18(22-21-13)25-15-8-9-23(12-15)19(24)10-14-11-20-17-5-3-2-4-16(14)17/h2-7,11,15,20H,8-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAGFISSZNGVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Core: Starting with an appropriate indole precursor, the indole core is synthesized through electrophilic substitution reactions.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives.

Incorporation of the Pyridazine Moiety: The pyridazine ring is attached through etherification reactions, utilizing 6-methylpyridazine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.

Substitution: Halogenated solvents, strong bases or acids, and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds containing indole and pyridazine structures. For instance, derivatives similar to 2-(1H-indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The indole structure is particularly noted for its ability to interact with multiple cellular targets involved in cancer progression .

Neuropharmacological Effects

Research indicates that compounds featuring indole and pyrrolidine rings exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems, leading to potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the pyridazine moiety may enhance these effects by providing additional binding sites for neuroreceptors .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of indole derivatives, including those structurally related to this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

Study 2: Neuroprotective Effects

In a preclinical study published in Neuroscience Letters, researchers investigated the neuroprotective effects of indole-based compounds on neuronal cultures exposed to oxidative stress. The findings suggested that these compounds significantly reduced cell death and preserved neuronal function, indicating potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, while the pyrrolidine and pyridazine moieties may enhance its binding affinity and specificity. The compound may modulate signaling pathways, enzyme activities, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Biological Activity

2-(1H-indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: C19H20N4O. Its structure features an indole moiety linked to a pyrrolidine ring through an ether connection to a pyridazine derivative. The synthesis involves a series of reactions that typically include condensation reactions of indole derivatives with various substituents, yielding compounds that exhibit significant biological activity.

Synthesis Overview

The synthesis of related compounds often utilizes Brønsted acids as catalysts under reflux conditions. For example, using p-toluenesulfonic acid (p-TSA) in acetonitrile has been effective in achieving high yields of indole derivatives . Variations in reaction conditions have been explored to optimize yields and purities.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain analogs can act as cyclin-dependent kinase 1 (CDK1) inhibitors, leading to cell cycle arrest at the G2/M phase and inducing apoptosis through mechanisms such as the phosphorylation of survivin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | STO (mesothelioma) | Not specified | CDK1 inhibition, apoptosis induction |

| Analog 7d | HeLa | 0.52 | Tubulin polymerization inhibition |

| Analog 7d | MCF-7 | 0.34 | G2/M phase arrest |

| Analog 7d | HT-29 | 0.86 | Apoptosis via tubulin disruption |

The mechanisms underlying the biological activity of this compound are multifaceted:

- CDK Inhibition : Compounds derived from this structure have been shown to inhibit CDK1, leading to cell cycle arrest and apoptosis in cancer cells .

- Apoptosis Induction : The ability to induce apoptosis is linked to the prevention of survivin phosphorylation, thereby enhancing cytotoxic effects when combined with other chemotherapeutic agents like paclitaxel .

- Tubulin Polymerization Inhibition : Some analogs have demonstrated the capacity to inhibit tubulin polymerization, similar to established agents like colchicine, which is critical for mitotic spindle formation during cell division .

Case Studies

A notable study evaluated the antiproliferative effects of various indole-based compounds on human tumor cell lines with differing histological origins. The results highlighted that several derivatives consistently reduced tumor cell growth across different models, indicating a broad spectrum of activity against malignancies .

Q & A

Q. What are the key structural features of 2-(1H-indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, and how are they characterized experimentally?

- Methodological Answer : The compound contains three critical moieties:

- Indole ring : Confirmed via -NMR (aromatic protons at δ 7.0–7.5 ppm) and UV-Vis spectroscopy (absorption at ~280 nm due to π→π* transitions) .

- Pyrrolidine-O-pyridazine linkage : Validated by -NMR (quaternary carbons at ~70–80 ppm for ether bonds) and HRMS (exact mass matching calculated [M+H]) .

- Ethanone bridge : Confirmed via IR spectroscopy (C=O stretch at ~1700 cm) .

- Example Data Table :

| Technique | Key Peaks/Data | Functional Group Confirmed |

|---|---|---|

| -NMR | δ 7.2–7.4 (multiplet, 4H) | Indole aromatic protons |

| HRMS | 397.1785 ([M+H]) | Molecular formula verification |

Q. What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?

- Methodological Answer : A multi-step synthesis is typically employed:

Indole-pyrrolidine coupling : Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) under anhydrous THF at 0–5°C yields ~75% intermediate .

Pyridazine ether formation : Nucleophilic substitution (KCO, DMF, 80°C, 12 h) achieves >85% yield .

- Critical Parameters :

- Temperature control : Excess heat degrades pyridazine rings.

- Solvent purity : Anhydrous DMF prevents hydrolysis of intermediates .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural validation?

- Methodological Answer : Contradictions (e.g., unexpected -NMR splitting or MS adducts) arise from:

- Tautomerism in indole : Use variable-temperature NMR to identify equilibrium states .

- Residual solvents in HRMS : Employ high-purity HPLC-grade solvents and subtract background noise computationally .

- Example Workflow :

| Issue | Resolution Technique | Reference |

|---|---|---|

| Ambiguous carbonyl signal | IR + -NMR DEPT135 | |

| MS adducts (e.g., Na) | Post-acquisition ion filtering |

Q. What strategies improve low yields in the final coupling step between pyrrolidine and pyridazine moieties?

- Methodological Answer : Low yields (<50%) often result from steric hindrance or competing side reactions. Solutions include:

- Catalyst optimization : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling (improves yield to ~70%) .

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h at 120°C, minimizing decomposition .

- Additive screening : KI or CsCO enhances nucleophilicity of pyridazine oxygen .

Q. How do structural modifications (e.g., pyridazine methylation) affect the compound’s pharmacological activity?

- Methodological Answer :

- Methylation at pyridazine C6 : Enhances lipophilicity (logP increases by 0.5 units) and CNS penetration .

- Pyrrolidine substitution : 3-hydroxymethyl groups improve water solubility but reduce binding affinity to serotonin receptors (IC shifts from 50 nM to 1.2 µM) .

- Key Data :

| Modification | logP | Solubility (mg/mL) | IC (nM) |

|---|---|---|---|

| 6-Methylpyridazine | 2.8 | 0.15 | 50 |

| 3-Hydroxymethylpyrrolidine | 1.9 | 1.2 | 1200 |

Data Contradiction Analysis

Q. Why might computational predictions (e.g., molecular docking) conflict with experimental binding assays?

- Methodological Answer : Discrepancies arise from:

- Protein flexibility : X-ray crystallography may reveal induced-fit binding not modeled in docking .

- Solvent effects : MD simulations with explicit water improve accuracy vs. vacuum models .

- Validation Protocol :

Compare docking scores (Glide SP vs. XP).

Validate with SPR (surface plasmon resonance) binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.